![molecular formula C16H15ClN4O2S B2887443 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893915-08-7](/img/structure/B2887443.png)

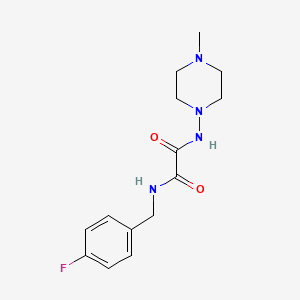

methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are present in several drugs .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study highlighted the synthesis of pyrazole derivatives, including pyrazolo[4,3-d]pyrimidine derivatives, which exhibited significant in vitro antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin, alongside good to excellent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another research focused on pyrazolo[3,4-d]pyrimidines as pyrazolo analogues of purines, demonstrating their general class compounds' affinity for A1 adenosine receptors. This study synthesized two series of these analogues, investigating their effects on A1 and A2 adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antiviral Evaluations

Compounds derived from reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, including pyrimidine and pyrazolothioamide derivatives, were synthesized for antiviral evaluations. This study laid a foundation for further exploration of these compounds in antiviral drug development (Sayed & Ali, 2007).

Heterocyclic Compound Synthesis for Antibacterial Use

Research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial agent development. This included the creation of pyran, pyridine, and pyridazine derivatives, among others, which showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Molecular Docking Study of Anticancer and Antimicrobial Agents

A molecular docking study of novel biologically potent heterocyclic compounds, including oxazole, pyrazoline, and pyridine derivatives, was conducted. These compounds exhibited promising anticancer activity against various cancer cell lines and potent antibacterial and antifungal activities, supporting their potential to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the diverse pharmacological properties of pyrimidine derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .

Properties

IUPAC Name |

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-3-13(16(22)23-2)24-15-12-8-20-21(14(12)18-9-19-15)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQLCSSMLRUMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)

![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)

![[(3As,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B2887370.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)

![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)

![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2887378.png)

![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)